molecular formula C10H8F3NO B8222016 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

Cat. No.: B8222016
M. Wt: 215.17 g/mol
InChI Key: XEIWLFWZUFTVBM-UHFFFAOYSA-N
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Description

4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a heterocyclic compound containing a seven-membered ring with one nitrogen atom. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties. It has been studied for its potential pharmaceutical applications, particularly as an agonist for the arginine vasopressin V2 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves several steps. One method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the final product .

Industrial Production Methods

For industrial production, the synthesis is optimized to reduce the number of steps, increase yield, and lower costs. The method described in US20190062280A1 is suitable for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for pharmaceutical research and development.

Properties

IUPAC Name

4,4,7-trifluoro-2,3-dihydro-1H-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-6-1-2-8-7(5-6)9(15)10(12,13)3-4-14-8/h1-2,5,14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIWLFWZUFTVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)F)C(=O)C1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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